5-Iodo-3-(trifluoromethyl)pyridin-2-amine
Overview
Description
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is an organic compound with the molecular formula C6H4F3IN2 It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of an iodine atom into a pyridine ring that already contains a trifluoromethyl group. One common method is the iodination of 3-(trifluoromethyl)pyridin-2-amine using iodine or an iodine-containing reagent under suitable reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and may require a catalyst or an oxidizing agent to facilitate the iodination process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes or the use of automated synthesis equipment to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-3-(trifluoromethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(trifluoromethyl)pyridin-2-amine with an azide group, while Suzuki-Miyaura coupling would result in the formation of a biaryl compound.
Scientific Research Applications
5-Iodo-3-(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical activity.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs or as a probe in biochemical assays.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Iodo-3-(trifluoromethyl)pyridin-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Iodo-5-(trifluoromethyl)pyridin-2-amine
- 2-Iodo-5-trifluoromethyl-pyridine
- 2-Chloro-3-iodo-5-(trifluoromethyl)pyridine
Uniqueness
5-Iodo-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both an iodine atom and a trifluoromethyl group can enhance the compound’s ability to participate in a variety of chemical reactions and interact with biological targets.
Properties
IUPAC Name |
5-iodo-3-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-1-3(10)2-12-5(4)11/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDBNMUBWRXOEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728980 | |
Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
911112-05-5 | |
Record name | 5-Iodo-3-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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